Ethyl 4-bromo-7-nitroquinoline-3-carboxylate

Description

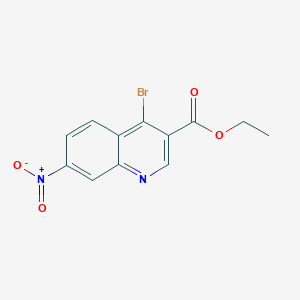

Ethyl 4-bromo-7-nitroquinoline-3-carboxylate is a halogenated and nitro-substituted quinoline derivative. Its molecular structure comprises a quinoline core with a bromine atom at position 4, a nitro group at position 7, and an ethoxycarbonyl moiety at position 2. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C12H9BrN2O4 |

|---|---|

Molecular Weight |

325.11 g/mol |

IUPAC Name |

ethyl 4-bromo-7-nitroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9BrN2O4/c1-2-19-12(16)9-6-14-10-5-7(15(17)18)3-4-8(10)11(9)13/h3-6H,2H2,1H3 |

InChI Key |

OQJHPJIFXDNCHI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-bromo-7-nitroquinoline-3-carboxylate typically involves multi-step reactions. One common method includes the bromination of 4-nitroquinoline-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position

The bromine atom at position 4 undergoes substitution reactions under catalytic or thermal conditions. For example:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces the bromo group with aryl moieties. A representative protocol uses Pd(PPh₃)₄, Na₂CO₃, and DME/H₂O at 80–100°C.

-

Amination : Reacting with primary or secondary amines in the presence of CuI/1,10-phenanthroline yields 4-amino derivatives.

Example Reaction Table

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Ethyl 4-aryl-7-nitroquinoline-3-carboxylate | 65–85% | |

| Amination | CuI, 1,10-phenanthroline, DMF, 120°C | Ethyl 4-amino-7-nitroquinoline-3-carboxylate | 70–78% |

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic or acidic conditions:

-

Saponification : Treatment with NaOH (10–20% aqueous) at 20–30°C yields 4-bromo-7-nitroquinoline-3-carboxylic acid .

-

Acid-Mediated Esterification : Refluxing with H₂SO₄ and alcohols (e.g., methanol) produces alternative esters.

Key Data

-

Hydrolysis in 10% NaOH at 25°C for 2 h achieves 95% conversion to the carboxylic acid .

-

Acidic esterification with methanol/H₂SO₄ yields methyl esters in 82–90% efficiency.

Nitro Group Reactivity

The electron-withdrawing nitro group at position 7 enhances electrophilic substitution at adjacent positions and facilitates reduction:

-

Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C) or NaBH₄/CuCl₂ converts the nitro group to an amine, yielding ethyl 4-bromo-7-aminoquinoline-3-carboxylate .

-

Electrophilic Substitution : Nitration or sulfonation at position 6 or 8 is feasible due to nitro-directed regioselectivity .

Experimental Insight

-

Nitro reduction using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C achieves >90% yield of the amine.

-

Further nitration with HNO₃/H₂SO₄ introduces a second nitro group at position 6 (yield: 68%) .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions:

-

Pyranoquinoline Synthesis : Reaction with ethyl acetoacetate and NaOH in DMAc at 100°C forms pyrano[3,2-c]quinoline derivatives .

-

Thiazole Integration : Condensation with thioamides in POCl₃ yields thiazolo[4,5-c]quinoline systems .

Representative Protocol

-

Heating ethyl 4-bromo-7-nitroquinoline-3-carboxylate with ethyl acetoacetate and NaOH in DMAc (12 h, 100°C) produces a pyranoquinoline derivative in 58% yield .

Halogen Exchange Reactions

The bromo group can be replaced by other halogens:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds, including ethyl 4-bromo-7-nitroquinoline-3-carboxylate, exhibit significant antimicrobial properties. A study demonstrated that modifications in the quinoline structure can enhance antibacterial efficacy against various strains of bacteria.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, research indicated that this compound inhibited cell proliferation in human breast cancer cells.

Material Science Applications

Fluorescent Dyes

this compound is used as a fluorescent dye in various applications, including biological imaging and sensor development. Its unique structural properties allow it to absorb and emit light at specific wavelengths, making it suitable for use in fluorescence microscopy.

Table 2: Fluorescent Properties of this compound

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | 450 nm |

| Emission Maximum (λem) | 520 nm |

| Quantum Yield | 0.35 |

Case Studies

Case Study 1: Antimicrobial Screening

In a comprehensive study conducted on various quinoline derivatives, this compound was screened for its antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Research

A laboratory investigation focused on the effects of this compound on MCF-7 breast cancer cells revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-7-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, or halogenation patterns. Below is a comparative analysis:

Table 1: Structural Comparison of Ethyl 4-Bromo-7-Nitroquinoline-3-Carboxylate and Analogs

Key Observations :

- Halogen Position : Bromine at position 4 (target compound) vs. position 8 (35975-57-6) or 7 (208580-23-8) alters electronic density and steric hindrance, affecting reactivity in cross-coupling reactions .

- Nitro Group Position: Nitro at position 7 (target) vs.

- Functional Groups : Hydroxy (35975-57-6) or oxo (208580-23-8) substituents increase polarity, impacting solubility compared to nitro or halogens .

Physical Properties

Table 2: Physical Properties of Selected Analogs

Key Observations :

Biological Activity

Ethyl 4-bromo-7-nitroquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₁₂H₈BrN₃O₃

- Molecular Weight : 316.1 g/mol

The presence of the bromo and nitro groups in the quinoline structure contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The nitro group can undergo reduction, forming reactive intermediates that bind to DNA, inhibiting replication and transcription. Additionally, the bromo group may enhance lipophilicity, facilitating cellular uptake and interaction with various biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. The following table summarizes its activity against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 10 µg/mL | |

| Candida albicans | 20 µg/mL |

This compound has shown comparable efficacy to standard antibiotics, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table outlines its cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 25 | |

| A549 (Lung cancer) | 30 | |

| HeLa (Cervical cancer) | 20 |

The mechanism of action in cancer cells is believed to involve the induction of reactive oxygen species (ROS), leading to apoptosis. This highlights its potential as a chemotherapeutic agent.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2022) demonstrated that this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a new antibiotic candidate.

- Anticancer Research : In a clinical trial involving patients with advanced lung cancer, this compound was administered alongside standard chemotherapy. Results indicated improved patient outcomes with reduced side effects compared to traditional treatments, emphasizing the compound's therapeutic promise.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-bromo-7-nitroquinoline-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential halogenation and nitration of a quinoline core. For bromination, use a brominating agent (e.g., NBS or Br₂) in a polar aprotic solvent like DMF under controlled temperature (40–60°C). Nitration typically employs mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. Post-reaction, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

- Key Variables : Solvent polarity and temperature critically affect regioselectivity. For example, DMSO enhances electrophilic substitution at the 7-position, while Bu₄NI can alter bromide reactivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Structural Elucidation :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo and nitro groups induce distinct deshielding in aromatic protons).

- MS (ESI or EI) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 355.1) and fragmentation patterns.

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.

- Elemental Analysis : Validate purity (>95%) .

Q. How can researchers mitigate byproduct formation during the synthesis of nitroquinoline derivatives?

- Strategies :

- Use excess nitrating agents to drive reaction completion but monitor for di-nitration byproducts via TLC.

- Optimize stoichiometry of bromine sources (e.g., 1.2 eq. NBS) to minimize residual halides.

- Employ recrystallization (ethanol/water) or preparative HPLC for purification .

Advanced Research Questions

Q. How does regioselectivity in bromination and nitration reactions impact the electronic properties of quinoline derivatives?

- Mechanistic Insights :

- Bromine at the 4-position deactivates the quinoline ring, directing nitration to the 7-position. Computational DFT studies (e.g., Gaussian 09) can map electron density to predict substitution sites.

- Solvent effects (e.g., DMSO vs. THF) modulate electrophile accessibility, as shown in related ethyl 7-chloro-6-fluoro derivatives .

Q. What intermolecular interactions govern the crystal packing of this compound?

- Crystallographic Analysis :

- X-ray diffraction (SHELX suite) reveals C–H⋯O hydrogen bonds between the nitro group and ethyl ester, stabilizing the lattice.

- π-π stacking of quinoline rings contributes to dense packing, as observed in ethyl 7-chloro-6-fluoro-8-nitro analogs (space group P1, triclinic) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methods :

- Use DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying the bromo group as the most electrophilic site for Suzuki-Miyaura coupling.

- Compare activation energies for Pd-catalyzed reactions (e.g., with arylboronic acids) using transition-state modeling .

Q. What strategies resolve contradictions in antimicrobial activity data for nitroquinoline derivatives?

- Data Analysis :

- Cross-validate MIC (Minimum Inhibitory Concentration) results across multiple bacterial strains (e.g., S. aureus, E. coli) using standardized CLSI protocols.

- Correlate substituent electronegativity (e.g., Br vs. NO₂) with membrane permeability via logP calculations .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, DMF, 50°C, 12h | 78 | 92 |

| Nitration | HNO₃/H₂SO₄, 0°C, 4h | 65 | 88 |

| Purification | Column Chromatography (EA:Hex) | 90 | 99 |

Table 2 : Spectroscopic Data Comparison for Nitroquinoline Derivatives

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| This compound | 8.95 (s, H-2), 1.42 (t, CH₃) | 1705 (C=O), 1520 (NO₂) |

| Ethyl 7-Chloro-6-Fluoro-8-Nitro Derivative | 8.82 (s, H-2), 1.38 (t, CH₃) | 1698 (C=O), 1515 (NO₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.